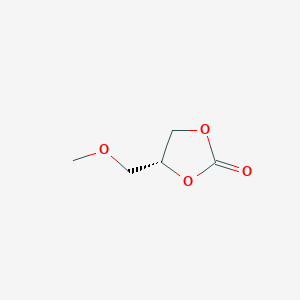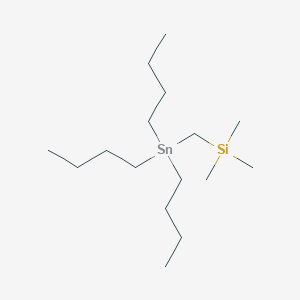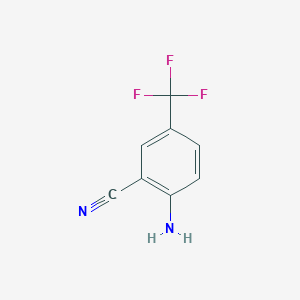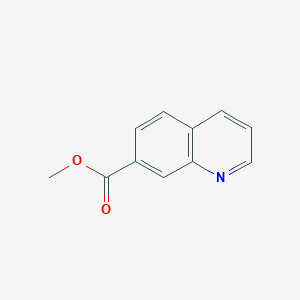
7-Carboxylate de quinoléine de méthyle
Vue d'ensemble
Description
Methyl quinoline-7-carboxylate (MQC) is a chemical compound that is found in many plant species and is used in a variety of applications. It is a white, crystalline solid and is soluble in polar solvents such as ethanol and methanol. MQC is an important intermediate in the synthesis of pharmaceuticals and other chemicals. It has been studied extensively for its biochemical and physiological effects, and has been found to have potential applications in a variety of fields.
Applications De Recherche Scientifique
Chimie médicinale : Applications anticancéreuses
7-Carboxylate de quinoléine de méthyle : les dérivés ont été identifiés comme des agents anticancéreux potentiels. Le noyau quinoléine est un motif commun dans de nombreux composés pharmacologiquement actifs, et les modifications au niveau de la position 7-carboxylate peuvent conduire à des dérivés ayant une activité anticancéreuse significative. Ces composés peuvent interférer avec diverses voies cellulaires et peuvent inhiber la prolifération des cellules cancéreuses .
Activité antimicrobienne
Les dérivés de la quinoléine présentent un large spectre de propriétés antimicrobiennes. Le this compound peut être fonctionnalisé pour produire des composés efficaces contre une variété de pathogènes bactériens et fongiques. Cela en fait un échafaudage précieux pour le développement de nouveaux antibiotiques et antifongiques .
Recherche agrochimique
Dans l'industrie agrochimique, les dérivés de la quinoléine, y compris le This compound, sont étudiés pour leur utilisation potentielle comme pesticides et herbicides. Leur capacité à perturber les processus biologiques chez les ravageurs peut être mise à profit pour protéger les cultures et améliorer la productivité agricole .
Synthèse de la chimie verte
La synthèse du This compound peut être réalisée par des approches de chimie verte. Des méthodes telles que la synthèse assistée par micro-ondes, les réactions sans solvant et l'utilisation de catalyseurs recyclables sont en cours de développement pour minimiser l'impact environnemental tout en produisant ce composé .
Colorants et pigments organiques
Les composés quinoléiques sont historiquement connus pour leur application dans la fabrication de colorants. Le this compound peut être utilisé comme intermédiaire dans la synthèse de colorants et de pigments pour des applications industrielles, notamment les textiles et les encres .
Effets anti-inflammatoires et analgésiques
Des recherches ont montré que certains dérivés de la quinoléine possédaient des propriétés anti-inflammatoires et analgésiques. En modifiant le This compound, il est possible d'améliorer ces propriétés, conduisant au développement de nouveaux médicaments anti-inflammatoires .
Développement de médicaments cardiovasculaires
Les dérivés de la quinoléine sont étudiés pour leurs effets cardiovasculaires. Le this compound peut servir de point de départ pour la synthèse de composés pouvant agir sur le système cardiovasculaire, conduisant potentiellement à des traitements des maladies cardiaques .
Neuropharmacologie
En neuropharmacologie, les dérivés du This compound sont étudiés pour leurs effets potentiels sur le système nerveux central. Ils pourraient conduire à de nouveaux traitements des maladies neurodégénératives ou servir d'outils moléculaires pour étudier les systèmes de neurotransmetteurs .
Mécanisme D'action
Target of Action
Methyl quinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . .
Mode of Action
Quinoline derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that Methyl quinoline-7-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that Methyl quinoline-7-carboxylate may affect multiple biochemical pathways.
Result of Action
Quinoline derivatives have been associated with a wide range of bio-responses . This suggests that Methyl quinoline-7-carboxylate may have similar effects.
Propriétés
IUPAC Name |
methyl quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502345 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51552-68-2 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



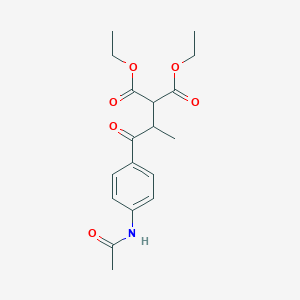


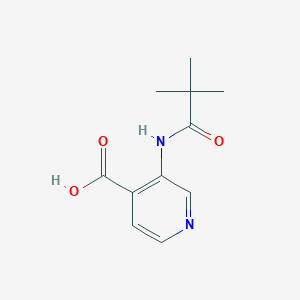

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

